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Isothermal nucleic acid amplification techniques are methods that multiply a specific DNA or

RNA sequence at a constant temperature, eliminating the need for the thermal cycling required

in conventional Polymerase Chain Reaction (PCR). This characteristic offers significant

advantages, particularly in resource-limited settings and for point-of-care diagnostics, as it

simplifies instrumentation and can significantly reduce amplification time. These methods are

pivotal for researchers, scientists, and drug development professionals seeking rapid, sensitive,

and specific nucleic acid detection.

The core principle behind most isothermal amplification techniques is the use of a DNA

polymerase with strand displacement activity. This allows for the synthesis of new DNA strands

without the need for a heat-denaturation step to separate the template DNA. Various strategies

are employed to initiate and sustain the amplification process, leading to a diverse array of

isothermal methods, each with its own unique mechanism, advantages, and limitations. This

guide provides a detailed overview of five key isothermal amplification techniques: Loop-

mediated Isothermal Amplification (LAMP), Recombinase Polymerase Amplification (RPA),

Helicase-Dependent Amplification (HDA), Strand Displacement Amplification (SDA), and

Nucleic Acid Sequence-Based Amplification (NASBA).

Core Isothermal Amplification Techniques
Loop-Mediated Isothermal Amplification (LAMP)
LAMP is a highly specific, efficient, and rapid isothermal amplification method.[1][2] It utilizes a

set of four to six primers that recognize six to eight distinct regions on the target DNA. The
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amplification process is initiated by a strand-invading inner primer, and a strand-displacing DNA

polymerase extends the primer.[3] A key feature of LAMP is the formation of a "dumbbell"

structure with self-hybridizing loop ends, which serves as the seed for exponential

amplification.[3] The use of multiple primers and the recognition of numerous target regions

contribute to the high specificity of LAMP.[2] Amplification results in the accumulation of a large

amount of DNA, which can be detected by various methods, including turbidity, fluorescence, or

colorimetric changes.[1][2]

A typical LAMP reaction includes the following components:

Component Final Concentration

FIP (Forward Inner Primer) 1.6 µM

BIP (Backward Inner Primer) 1.6 µM

F3 (Forward Outer Primer) 0.2 µM

B3 (Backward Outer Primer) 0.2 µM

LoopF (Forward Loop Primer) 0.4 µM (Optional)

LoopB (Backward Loop Primer) 0.4 µM (Optional)

Bst DNA Polymerase 8 U / 25 µL reaction

dNTPs 1.4 mM each

Isothermal Amplification Buffer 1X

MgSO₄ 8 mM

Betaine 0.8 M

Target DNA Variable

Nuclease-free water To final volume

Procedure:

Prepare a master mix containing all components except the target DNA.
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Aliquot the master mix into reaction tubes.

Add the target DNA to the respective tubes.

Incubate the reaction at a constant temperature of 60-65°C for 30-60 minutes.

Detect the amplification products using a pre-determined method (e.g., turbidity

measurement, fluorescence detection, or visual inspection with an intercalating dye).
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Caption: Signaling pathway of Recombinase Polymerase Amplification (RPA).
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Helicase-Dependent Amplification (HDA)
HDA is an isothermal amplification method that utilizes a helicase to unwind the double-

stranded DNA, mimicking the in vivo DNA replication fork. The reaction mixture contains a

helicase, SSBs, a strand-displacing DNA polymerase, and two primers. The helicase separates

the DNA strands, and SSBs bind to the single-stranded DNA to prevent re-annealing. The

primers then anneal to the target sequences on the separated strands, and the DNA

polymerase extends the primers to synthesize new complementary strands. This process

results in two new DNA duplexes, which then serve as templates for subsequent rounds of

amplification, leading to an exponential increase in the target DNA. HDA reactions are typically

performed at a constant temperature of around 65°C.

A typical HDA reaction includes the following components:

Component Final Concentration

Forward Primer 0.2 µM

Reverse Primer 0.2 µM

Helicase Provided in kit

Single-Stranded Binding Protein (SSB) Provided in kit

Strand-Displacing DNA Polymerase Provided in kit

dNTPs 200 µM each

ATP 3 mM

HDA Buffer 1X

MgSO₄ 4 mM

Target DNA Variable

Nuclease-free water To final volume

Procedure:

Prepare a master mix containing all components except the target DNA.
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Aliquot the master mix into reaction tubes.

Add the target DNA to the respective tubes.

Incubate the reaction at a constant temperature of 65°C for 60-90 minutes.

Detect the amplification products using methods such as agarose gel electrophoresis or real-

time fluorescence.
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Caption: Experimental workflow of Helicase-Dependent Amplification (HDA).

Strand Displacement Amplification (SDA)
SDA is an isothermal amplification technique that relies on the ability of a restriction enzyme to

nick one strand of a double-stranded DNA molecule at a specific recognition site, and a DNA

polymerase to initiate synthesis from the nick, displacing the downstream strand. [4]The

process involves four primers: two outer "bumper" primers and two inner primers that contain a

restriction enzyme recognition site. The bumper primers first displace the target strand,

allowing the inner primers to bind. The DNA polymerase extends the inner primers, creating a

copy of the target sequence that includes the restriction site. The restriction enzyme nicks the

newly synthesized strand, and the polymerase initiates synthesis from the nick, displacing the

previously synthesized strand. This displaced strand can then serve as a template for the other

set of primers, leading to exponential amplification. SDA is typically performed at a constant

temperature of around 50-60°C.

A typical SDA reaction includes the following components:
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Component Final Concentration

Bumper Primer 1 0.5 µM

Bumper Primer 2 0.5 µM

Inner Primer 1 (with restriction site) 0.5 µM

Inner Primer 2 (with restriction site) 0.5 µM

Strand-Displacing DNA Polymerase (e.g., Bst) Provided in kit

Nicking Endonuclease Provided in kit

dNTPs (with one modified dNTP) Provided in kit

SDA Buffer 1X

MgSO₄ 6 mM

Target DNA Variable

Nuclease-free water To final volume

Procedure:

Prepare a master mix containing all components except the target DNA.

Aliquot the master mix into reaction tubes.

Add the target DNA to the respective tubes.

Incubate the reaction at a constant temperature of 50-60°C for 60-120 minutes.

Detect the amplification products, typically through fluorescence measurement.
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Caption: Logical relationships in Strand Displacement Amplification (SDA).
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Nucleic Acid Sequence-Based Amplification (NASBA)
NASBA is an isothermal amplification method specifically designed for the amplification of RNA

targets. [5][6][7]The reaction is carried out by a cocktail of three enzymes: avian myeloblastosis

virus reverse transcriptase (AMV-RT), RNase H, and T7 RNA polymerase. [6][7]The process

begins with the annealing of a forward primer containing a T7 promoter sequence to the RNA

target. AMV-RT synthesizes a complementary DNA (cDNA) strand, forming an RNA:DNA

hybrid. RNase H then degrades the RNA strand of the hybrid. A reverse primer anneals to the

cDNA, and AMV-RT synthesizes the second DNA strand, creating a double-stranded DNA

molecule with a functional T7 promoter. T7 RNA polymerase then transcribes this DNA

template, producing multiple copies of the antisense RNA. These newly synthesized RNA

molecules can then re-enter the cycle, serving as templates for further amplification, leading to

a rapid and exponential accumulation of the RNA product. The entire process is conducted at a

constant temperature of approximately 41°C. [6]

A typical NASBA reaction includes the following components:

Component Final Concentration

Forward Primer (with T7 promoter) 0.2 µM

Reverse Primer 0.2 µM

AMV Reverse Transcriptase Provided in kit

RNase H Provided in kit

T7 RNA Polymerase Provided in kit

dNTPs 1 mM each

NTPs 2 mM each

NASBA Buffer 1X

MgCl₂ 12 mM

Target RNA Variable

Nuclease-free water To final volume
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Procedure:

Prepare a master mix containing all components except the enzymes and target RNA.

Aliquot the master mix into reaction tubes.

Add the target RNA to the respective tubes.

Incubate the mixture at 65°C for 5 minutes to denature the RNA and allow primer annealing,

then cool to 41°C.

Add the enzyme mix (AMV-RT, RNase H, T7 RNA polymerase).

Incubate the reaction at a constant temperature of 41°C for 90-120 minutes.

Detect the amplified RNA, often in real-time using molecular beacon probes.
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Caption: Signaling pathway of Nucleic Acid Sequence-Based Amplification (NASBA).
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Quantitative Comparison of Isothermal
Amplification Methods
The performance of isothermal amplification methods can be evaluated based on several key

parameters, including reaction temperature, time to result, sensitivity (limit of detection), and

specificity. The following table summarizes these quantitative data for the discussed

techniques.

Technique
Reaction
Temperature
(°C)

Time to Result
(minutes)

Sensitivity
(copies/reactio
n)

Specificity

LAMP 60 - 65 15 - 60 1 - 100
High (due to 4-6

primers)

RPA 37 - 42 5 - 20 1 - 10 High

HDA 60 - 65 30 - 90 10 - 100 Moderate to High

SDA 50 - 60 30 - 120 10 - 500 High

NASBA 41 30 - 90 10 - 100 High

Conclusion
Isothermal nucleic acid amplification techniques offer powerful alternatives to PCR for a wide

range of applications, from molecular diagnostics to environmental testing. Each method

possesses a unique mechanism and set of performance characteristics. LAMP provides high

specificity and robust amplification, while RPA offers exceptional speed at low temperatures.

HDA mimics natural DNA replication, and SDA utilizes a clever nicking and displacement

mechanism. NASBA is specifically tailored for the amplification of RNA targets. The choice of

the most suitable method depends on the specific requirements of the application, including the

target nucleic acid, desired sensitivity, speed, and the available resources. As these

technologies continue to evolve, they are poised to play an increasingly important role in the

future of molecular biology and diagnostics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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